molecular formula C24H26F2N4O3 B2453052 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea CAS No. 1207055-14-8

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B2453052
CAS No.: 1207055-14-8
M. Wt: 456.494
InChI Key: JXBVUZFAYLAVKR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea is a useful research compound. Its molecular formula is C24H26F2N4O3 and its molecular weight is 456.494. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F2N4O3/c1-32-18-9-7-17(8-10-18)29-11-13-30(14-12-29)21(22-6-3-15-33-22)16-27-24(31)28-23-19(25)4-2-5-20(23)26/h2-10,15,21H,11-14,16H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBVUZFAYLAVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea is a structurally complex molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21F2N3O2C_{19}H_{21}F_2N_3O_2 with a molecular weight of approximately 385.4 g/mol. The structure includes a difluorophenyl group, a furan moiety, and a piperazine derivative, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies indicate that compounds similar in structure to This compound exhibit significant anticancer properties. For example, derivatives containing the 1,2,4-oxadiazole heterocycle have shown diverse biological activities, including anticancer effects against various human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)
Compound AHeLa92.4
Compound BA54985.0
Compound CHepG278.5

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects related to the furan moiety in similar compounds. These effects may be attributed to interactions with metabotropic glutamate receptors, which are crucial for neuronal signaling and protection against excitotoxicity .

Antimicrobial Activity

Compounds structurally related to This compound have also demonstrated antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated a series of Mannich bases derived from similar structural frameworks. The results indicated that certain derivatives exhibited enhanced cytotoxicity towards HeLa cells compared to standard chemotherapeutics like 5-fluorouracil . This suggests that modifications to the structure can significantly impact biological activity.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of furan-containing compounds. It was found that these compounds could reduce neuronal damage in models of oxidative stress by modulating glutamate receptor activity . This highlights their potential role in treating neurodegenerative diseases.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea exhibit significant anticancer properties. A study on related furan derivatives demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
1-(2,6-Difluorophenyl)-3-[furan derivative]15.0Apoptosis induction
1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one16.13Cell cycle arrest
1-Phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one18.75Inhibition of cell proliferation

Urease Inhibition

The compound's potential as a urease inhibitor has also been explored. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide; its inhibition can have therapeutic implications in treating conditions like kidney stones and certain infections.

A study on urease inhibitors found that furan-based compounds exhibited promising activity, with some derivatives showing IC50 values lower than that of standard drugs like thiourea .

Table 2: Urease Inhibition Activity

Compound NameIC50 (µM)Reference Drug IC50 (µM)
1-(2,6-Difluorophenyl)-3-[furan derivative]21.05Thiourea (21.25)
1-Phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one18.75Thiourea (21.25)

Study on Antimicrobial Properties

In another study focusing on the synthesis of heterocyclic compounds, derivatives similar to the target compound were evaluated for antimicrobial activity. The results indicated that certain structural modifications could enhance efficacy against specific bacterial strains .

Clinical Trials

While there are no published clinical trials specifically involving this compound, analogous compounds have shown promise in early-phase trials targeting cancer and infectious diseases.

Q & A

Q. In Vitro Testing :

  • Caco-2 Permeability : Aim for Papp >1 × 10⁻⁶ cm/s .
  • Plasma Protein Binding : Use equilibrium dialysis to target <90% binding .

How to validate target engagement in cellular assays?

Advanced Question
Validation Workflow :

CRISPR Knockout : Generate target-deficient cell lines (e.g., 5-HT₁A KO HEK293) to confirm on-target effects .

Bioluminescence Resonance Energy Transfer (BRET) : Monitor real-time receptor conformational changes in live cells .

Thermal Shift Assay (TSA) : Measure target stabilization upon compound binding (ΔTm >2°C indicates engagement) .

Controls : Include isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .

What are the key structural features influencing bioactivity?

Basic Question
Critical Motifs :

  • 2,6-Difluorophenyl Group : Enhances receptor selectivity via steric and electronic effects (meta-fluorine improves π-stacking) .
  • 4-(4-Methoxyphenyl)piperazine : Modulates CNS penetration; methoxy group increases logD for blood-brain barrier crossing .
  • Furan-2-yl Moiety : Contributes to π-π interactions with aromatic residues in receptor binding pockets .

Q. SAR Insights :

  • Replacing furan with thiophene reduces 5-HT₁A affinity by ~40%, highlighting furan’s role in hydrogen bonding .
  • Removing the 4-methoxy group from the piperazine decreases metabolic stability (t₁/₂ <15 min in microsomes) .

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